1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol
Overview
Description
The compound “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol” is a complex organic molecule that contains a pyrazole ring and a cyclohexanol group . Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the cyclohexanol group. Pyrazole is a 5-membered ring with adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles are involved in several reactions. They are used as reagents for the preparation of various compounds, including aminothiazoles, amino-pyrido-indol-carboxamides, and pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, pyrazoles have a molar mass of around 68.079 g·mol −1, and they are weak bases .Scientific Research Applications
Coordination Complexes and Catalytic Activity
Cobalt(II) Complexes : Research demonstrates the synthesis of Cobalt(II) chloride complexes with various N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, including a closely related compound. These complexes exhibit potential as catalysts for the polymerization of methyl methacrylate (MMA), producing poly(methylmethacrylate) (PMMA) with varying molecular weights and polydispersity indices. The study highlights the influence of ligand structure on the catalytic efficiency and the stereochemistry of the resulting PMMA (Choi et al., 2015).
Zinc(II) and Cadmium(II) Complexes : Another study focused on the synthesis of tetrahedral zinc(II) and trigonal bipyramidal cadmium(II) complexes using bis(pyrazolyl)-based ligands. These complexes were evaluated for their catalytic activity in the polymerization of MMA, revealing insights into the relationship between complex geometry and catalytic performance (Choi et al., 2015).
Structural Characterization and Chemical Reactivity
Hydrogen-bonded Structures : Investigations into the reactivity of pyrazole derivatives with different substituents have led to the formation of compounds with unique hydrogen-bonded structures. These studies provide insight into how variations in substituents affect molecular conformation, crystallization, and potential intermolecular interactions (Orrego Hernandez et al., 2015).
Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. The investigation encompasses the synthesis, structural characterization, and evaluation of the antioxidant properties of these complexes, highlighting the role of hydrogen bonding in self-assembly processes and their potential as antioxidants (Chkirate et al., 2019).
Future Directions
properties
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10-7-12-13(8-10)9-11(14)5-3-2-4-6-11/h7-8,14H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQZASYYQRGACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.